molecular formula C9H12N4O3 B1481953 ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2097996-24-0

ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B1481953
CAS No.: 2097996-24-0
M. Wt: 224.22 g/mol
InChI Key: VUCAIJRKZCYUOR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H12N4O3. It is a type of 1H-1,2,3-triazole analog .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various starting materials. For instance, (S)-(-) ethyl lactate was used as a starting material in one study . The compound then underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1H-1,2,3-triazole ring . This moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Chemical Reactions Analysis

1H-1,2,3-triazole analogs, including this compound, can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Scientific Research Applications

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate has a wide range of potential applications in scientific research. This compound has been found to act as a catalyst in a variety of reactions, including the synthesis of a variety of organic compounds. This compound has also been found to be a useful tool for the development of novel drugs, as it can be used to synthesize compounds that are not easily accessible through traditional synthetic methods. This compound has also been found to be useful in the study of enzyme-catalyzed reactions, as it can be used to study the effects of different substrates on enzyme activity. This compound has also been found to act as an inhibitor of certain enzymes, making it a potential tool for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate in laboratory experiments include its ability to act as a catalyst in a variety of reactions, its ability to act as an inhibitor of certain enzymes, and its ability to be used to synthesize compounds that are not easily accessible through traditional synthetic methods. The main limitation of using this compound in laboratory experiments is its cost, as it is a relatively expensive compound to produce. Additionally, the use of this compound in laboratory experiments may require specialized equipment and expertise, as it is a relatively complex compound to work with.

Future Directions

The potential applications of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate are still being explored, and there are a number of potential future directions for this compound research. One potential future direction for this compound research is the development of novel drugs using this compound as a catalyst and/or inhibitor. Additionally, this compound could be used to study the effects of different substrates on enzyme activity, as well as the effects of

Properties

IUPAC Name

ethyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-2-16-9(15)12-4-8(5-12)13-3-7(6-14)10-11-13/h3,6,8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCAIJRKZCYUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

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